2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride typically involves multi-step organic reactions. One common method includes the reaction of 1,2,4-triazole-3-thiol with benzothiazole derivatives under controlled conditions to form the triazolobenzothiazole core. This intermediate is then reacted with ethanesulfonyl fluoride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents, along with rigorous quality control measures, is essential to produce this compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The triazole and benzothiazole rings can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanol
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethyl-1H-isoindole-1,3(2H)-dione
- 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
Uniqueness
What sets 2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride apart from similar compounds is its ethanesulfonyl fluoride group, which imparts unique reactivity and potential biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S3/c11-19(15,16)6-5-17-9-12-13-10-14(9)7-3-1-2-4-8(7)18-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUIRQJNIHCLTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCCS(=O)(=O)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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